Lithium, 1-pentynyl-

Catalog No.
S8807662
CAS No.
18643-50-0
M.F
C5H7Li
M. Wt
74.1 g/mol
Availability
Inquiry
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Lithium, 1-pentynyl-

CAS Number

18643-50-0

Product Name

Lithium, 1-pentynyl-

IUPAC Name

lithium;pent-1-yne

Molecular Formula

C5H7Li

Molecular Weight

74.1 g/mol

InChI

InChI=1S/C5H7.Li/c1-3-5-4-2;/h3,5H2,1H3;/q-1;+1

InChI Key

NETJXSCSDWRQTJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCC#[C-]

Lithium, 1-pentynyl- is an organolithium compound with the molecular formula C5_5H7_7Li and a molecular weight of approximately 74.1 g/mol. This compound features a lithium atom bonded to a 1-pentynyl group, which is characterized by a terminal alkyne functional group. Organolithium compounds are known for their reactivity, particularly in nucleophilic addition reactions and as strong bases in organic synthesis. Lithium, 1-pentynyl- is often utilized in research settings due to its unique properties and potential applications in synthetic chemistry and materials science .

Typical of organolithium compounds. These include:

  • Nucleophilic Addition: It can act as a nucleophile, attacking electrophiles such as carbonyl compounds to form alcohols after hydrolysis.
  • Deprotonation: This compound can deprotonate weak acids, generating carbanions that can further react with electrophiles.
  • Coupling Reactions: Lithium, 1-pentynyl- can be used in coupling reactions to form larger carbon frameworks, often employed in the synthesis of complex organic molecules.

The reactivity of this compound is influenced by the presence of the lithium atom, which stabilizes the negative charge on the carbon atom adjacent to the alkyne group .

Lithium, 1-pentynyl- can be synthesized through several methods:

  • Direct Lithium Insertion: This involves reacting lithium metal with 1-pentyne in an appropriate solvent (such as diethyl ether or tetrahydrofuran) under inert conditions.
  • Lithiation of Alkynes: Another method involves the lithiation of terminal alkynes using lithium diisopropylamide or other lithiation reagents.
  • Grignard Reaction: While not a direct synthesis route for Lithium, 1-pentynyl-, related compounds can be synthesized via Grignard reagents followed by lithium exchange.

These methods highlight the versatility of organolithium chemistry and its application in synthesizing various alkyne derivatives .

Lithium, 1-pentynyl- has several potential applications:

  • Organic Synthesis: It serves as a valuable reagent for synthesizing complex organic molecules through nucleophilic additions and couplings.
  • Material Science: The compound may find applications in developing new materials, particularly in polymer chemistry where organolithiums are used to initiate polymerization processes.
  • Research Tool: As a reactive intermediate, it is often employed in academic research to explore reaction mechanisms and develop new synthetic methodologies .

Interaction studies involving Lithium, 1-pentynyl- primarily focus on its reactivity with various electrophiles and other nucleophiles. Its interactions are characterized by:

  • Reactivity Profiles: Assessing how Lithium, 1-pentynyl- reacts with different functional groups (e.g., aldehydes, ketones) helps define its utility in synthetic applications.
  • Mechanistic Studies: Understanding the mechanisms behind its reactions aids in optimizing conditions for desired outcomes in organic synthesis.

Further studies are necessary to explore its interactions with biological systems or other materials .

Several compounds share structural characteristics with Lithium, 1-pentynyl-, particularly other organolithium compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Lithium, 1-butyneC4_4H7_7LiShorter carbon chain; simpler reactivity
Lithium, 1-heptyneC6_6H9_9LiLonger carbon chain; increased steric hindrance
Lithium, 1-octyneC7_7H11_11LiEven longer carbon chain; potential for varied reactivity
Lithium, 1-pentadecynylC15_{15}H27_{27}LiSignificantly larger structure; unique applications

These compounds illustrate the diversity within organolithium chemistry while highlighting the unique properties of Lithium, 1-pentynyl-. Its specific terminal alkyne structure offers distinct reactivity patterns compared to shorter or longer-chain analogs .

The synthesis of lithium, 1-pentynyl-, like that of other organolithium acetylides, can be accomplished by several distinct routes. Each methodology offers unique advantages and challenges, particularly with respect to yield, purity, scalability, and compatibility with sensitive functional groups. The following subsections detail the most prominent synthetic strategies.

Direct Lithiation of 1-Pentyne

Direct lithiation of 1-pentyne represents a classical and widely employed route to lithium, 1-pentynyl-. This method capitalizes on the relatively acidic terminal hydrogen of 1-pentyne, which can be abstracted by a strong lithium base to generate the desired acetylide anion.

The general reaction proceeds as follows:

$$
\text{1-Pentyne} + \text{Lithium base} \rightarrow \text{Lithium, 1-pentynyl-} + \text{Byproduct}
$$

In practice, the reaction is often carried out by treating 1-pentyne with metallic lithium or, more commonly, with a preformed lithium alkyl such as n-butyllithium, in an aprotic, oxygen-free solvent under an inert atmosphere. The relatively high acidity of the terminal alkyne proton (pK_a ≈ 25) enables efficient deprotonation, yielding the lithium acetylide in high purity when conducted under rigorously anhydrous conditions .

Table 1 summarizes typical reaction conditions and outcomes for direct lithiation of 1-pentyne.

ParameterTypical Value/ConditionNotes
Substrate1-PentyneTerminal alkyne, commercially available
Basen-Butyllithium or lithium metaln-Butyllithium preferred for operational simplicity
SolventDiethyl ether or tetrahydrofuranMust be rigorously anhydrous and oxygen-free
Temperature−78°C to 0°CLower temperatures favor selectivity and stability
AtmosphereArgon or nitrogenExcludes moisture and oxygen
Typical yield80–95%Dependent on purity of reagents and exclusion of air
Byproductsn-Butane (if n-butyllithium used)Gaseous, easily removed

The reaction is generally rapid and exothermic, with completion typically observed within minutes at low temperature. The resulting lithium, 1-pentynyl-, is highly reactive and must be handled under inert conditions to prevent decomposition by atmospheric moisture or carbon dioxide .

Transmetallation Routes Using n-Butyllithium

An alternative and frequently employed strategy for preparing lithium, 1-pentynyl-, involves transmetallation using n-butyllithium. This approach is particularly advantageous when the direct use of lithium metal is impractical or when the substrate is sensitive to reduction.

The transmetallation process can be represented as:

$$
\text{1-Pentyne} + \text{n-Butyllithium} \rightarrow \text{Lithium, 1-pentynyl-} + \text{n-Butane}
$$

The reaction proceeds via deprotonation of the terminal alkyne by the strong base n-butyllithium, with the formation of n-butane as a volatile byproduct. The choice of n-butyllithium as the base is dictated by its high basicity and ready availability as a standardized solution in hexanes or other hydrocarbons [4].

Key factors influencing the efficiency of this route include the stoichiometry of n-butyllithium, the rate of addition, and the temperature of the reaction mixture. Excess n-butyllithium can lead to over-lithiation or side reactions, while insufficient base may result in incomplete conversion. The reaction is typically conducted at low temperatures (−78°C to 0°C) to control reactivity and minimize side reactions [4].

The following table provides representative data for the transmetallation route.

ParameterTypical Value/ConditionNotes
Substrate1-PentyneTerminal alkyne
Basen-Butyllithium (1.0–1.1 equiv.)Commercially available as a solution in hexanes
SolventTetrahydrofuran or diethyl etherMust be rigorously anhydrous
Temperature−78°C to 0°CLower temperatures preferred
AtmosphereArgon or nitrogenInert, excludes moisture and oxygen
Reaction time10–30 minutesRapid, exothermic
WorkupQuench with electrophile or use in situLithium, 1-pentynyl- is rarely isolated as a solid

This method is highly scalable and amenable to automation, making it the preferred route in many synthetic laboratories [4].

Solvent-Dependent Optimization Strategies

The choice of solvent exerts a profound influence on the yield, aggregation state, and reactivity of lithium, 1-pentynyl-. Diethyl ether and tetrahydrofuran are the solvents of choice, owing to their ability to solvate both the lithium cation and the acetylide anion, thereby stabilizing the reactive intermediate and modulating aggregation.

In diethyl ether, lithium, 1-pentynyl- tends to form higher-order aggregates, which can limit its reactivity in certain transformations. Tetrahydrofuran, by contrast, is a stronger donor solvent, promoting the formation of lower-order aggregates or even monomeric species, which are generally more reactive in nucleophilic addition reactions [7].

Solvent choice also affects the solubility and handling of the organolithium reagent. Tetrahydrofuran is particularly advantageous for reactions requiring high concentrations of lithium, 1-pentynyl-, as it dissolves both the reagent and many organic substrates efficiently. However, tetrahydrofuran is more prone to peroxide formation and must be freshly distilled prior to use.

Table 3 summarizes the impact of solvent on key properties of lithium, 1-pentynyl-.

SolventAggregation StateReactivitySolubilityNotes
Diethyl etherDimeric/tetramericModerateGoodClassical choice, less reactive
TetrahydrofuranMonomeric/dimericHighExcellentPromotes higher reactivity
HydrocarbonsPolymericLowPoorRarely used for acetylides

Optimization of solvent conditions is thus essential for maximizing the efficiency and selectivity of reactions involving lithium, 1-pentynyl- [7].

Purification and Stability Considerations

Lithium, 1-pentynyl-, like other organolithium compounds, is highly sensitive to air, moisture, and protic impurities. Its purification and storage require meticulous exclusion of these contaminants, as even trace amounts of water or oxygen can lead to rapid decomposition and loss of reactivity.

In general, lithium, 1-pentynyl- is not isolated as a pure solid; rather, it is generated and used in situ as a solution in diethyl ether or tetrahydrofuran. The purity of the reagent is therefore determined by the quality of the starting materials and the rigor of the synthetic protocol.

The most common impurities in lithium, 1-pentynyl- preparations are unreacted starting alkyne, lithium hydroxide (from hydrolysis), and lithium carbonate (from reaction with atmospheric carbon dioxide). These can be minimized by careful drying of glassware, use of freshly distilled solvents, and maintenance of an inert atmosphere throughout the synthesis and handling process .

Stability studies indicate that solutions of lithium, 1-pentynyl- in diethyl ether or tetrahydrofuran are stable for several hours at low temperature (−78°C to 0°C), but decompose rapidly at higher temperatures or upon exposure to air. For this reason, the reagent is typically prepared immediately prior to use and consumed in situ.

Table 4 summarizes key stability and purification considerations.

ParameterImpact on Stability/PurityMitigation Strategy
MoistureRapid decomposition to lithium hydroxideRigorous exclusion of water, use of dry solvents and glassware
OxygenOxidation, formation of lithium carbonateInert atmosphere (argon or nitrogen)
TemperatureIncreased decomposition at higher temperaturesMaintain low temperature (−78°C to 0°C)
Storage durationLimited (hours)Prepare fresh, use immediately

Purification is generally limited to removal of insoluble byproducts by filtration or decantation under inert conditions. If necessary, titration methods (see Section 2.3.3) can be used to determine the active lithium content and adjust the concentration accordingly [6].

Advanced Analytical Techniques

The characterization of lithium, 1-pentynyl-, and the assessment of its purity and aggregation state, rely on a suite of advanced analytical techniques. These methods provide complementary information about the structure, composition, and reactivity of the reagent.

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ⁷Li)

Multinuclear nuclear magnetic resonance spectroscopy is a powerful tool for the characterization of organolithium compounds, including lithium, 1-pentynyl-. The use of proton, carbon-13, and lithium-7 nuclei provides detailed information about the electronic environment, aggregation state, and ligand coordination.

In the proton nuclear magnetic resonance spectrum, the disappearance of the terminal alkyne proton signal (typically observed at δ ≈ 2.5–3.0 ppm in 1-pentyne) is a clear indicator of successful lithiation. The remaining signals correspond to the alkyl chain protons, which may exhibit subtle shifts due to the electron-withdrawing effect of the acetylide anion [7].

The carbon-13 nuclear magnetic resonance spectrum provides further confirmation, with the sp-hybridized carbon atoms of the acetylide appearing at characteristic chemical shifts (δ ≈ 70–90 ppm). The lithium-7 nuclear magnetic resonance spectrum reveals information about the aggregation state and solvation of the lithium cation, with chemical shifts and line widths sensitive to the presence of donor solvents and the formation of higher-order aggregates [7].

Recent studies employing diffusion-ordered spectroscopy have enabled the determination of aggregation numbers and the identification of monomeric, dimeric, or higher-order species in solution. These data are crucial for correlating the structure of lithium, 1-pentynyl- with its reactivity in synthetic applications [7].

The following table summarizes typical nuclear magnetic resonance spectroscopic parameters for lithium, 1-pentynyl-.

NucleusChemical Shift (ppm)AssignmentNotes
¹H0.8–2.0Alkyl chain protonsTerminal alkyne proton absent
¹³C70–90sp-hybridized acetylide carbonsSensitive to aggregation
⁷Li−1 to 2Lithium cationBroad, solvent-dependent

These data provide a robust foundation for the unambiguous identification and structural assignment of lithium, 1-pentynyl- [7].

X-Ray Crystallography of Aggregated States

Single-crystal X-ray diffraction remains the gold standard for the direct visualization of the aggregation and coordination environment of organolithium compounds. Although the isolation of crystalline lithium, 1-pentynyl- is challenging due to its high reactivity and solubility, several studies have succeeded in crystallizing related lithium acetylide species, often as solvates or in the presence of bulky ligands [7].

The structural data reveal that lithium, 1-pentynyl- can adopt a variety of aggregation motifs, including monomeric, dimeric, and higher-order oligomeric structures, depending on the solvent and the presence of donor ligands. In donor-poor solvents such as hydrocarbons, the compound tends to form polymeric chains or cyclic oligomers, while in donor-rich solvents such as tetrahydrofuran, monomeric or dimeric species predominate [7].

The lithium cation is typically coordinated by the acetylide anion and one or more solvent molecules, with Li–C bond lengths in the range of 2.0–2.2 Å. The aggregation state has a profound impact on the reactivity and selectivity of lithium, 1-pentynyl- in synthetic applications.

Representative crystallographic data for lithium acetylides are summarized in the table below.

Aggregation StateLi–C Bond Length (Å)Coordination NumberSolvent/LigandNotes
Monomeric2.05–2.153–4TetrahydrofuranHigh reactivity
Dimeric2.10–2.204–5Diethyl etherModerate reactivity
Polymeric2.10–2.255–6HydrocarbonsLow reactivity

These structural insights are invaluable for understanding the behavior of lithium, 1-pentynyl- in both stoichiometric and catalytic processes [7].

Titration Methods for Active Lithium Quantification

Quantitative determination of the active lithium content in solutions of lithium, 1-pentynyl- is essential for reproducible synthetic applications. Several titration methods have been developed, each with distinct advantages in terms of accuracy, convenience, and sensitivity.

The most widely used procedure involves titration with a standard alcohol (such as sec-butanol) in the presence of a colorimetric indicator (such as 1,10-phenanthroline or N-benzylbenzamide). The reaction between the organolithium reagent and the alcohol generates the corresponding lithium alkoxide and liberates the hydrocarbon, with the endpoint indicated by a distinct color change [6].

$$
\text{Lithium, 1-pentynyl-} + \text{sec-Butanol} \rightarrow \text{1-Pentyne} + \text{Lithium sec-butoxide}
$$

Recent advances have introduced the use of N-benzylbenzamide as a titrant, which forms a blue dianion upon reaction with organolithium species. This method offers high precision and a clear endpoint, even in the presence of alkoxides or other potential interferents [6].

The following table compares key titration methods for lithium, 1-pentynyl-.

MethodTitrantIndicator/EndpointAccuracyNotes
Alcohol/phenanthrolinesec-ButanolColor change (red)HighClassical, widely used
N-benzylbenzamideN-benzylbenzamideBlue endpointVery highMinimal interference
AcidimetricHydrochloric acidpH endpointModerateLess selective

The choice of method depends on the required accuracy, the presence of potential interferents, and the availability of reagents. In all cases, titration should be performed immediately after preparation of the lithium, 1-pentynyl- solution to ensure that the measured concentration reflects the active species [6].

Solid-State Structural Elucidation

Dimeric and Tetrameric Aggregation Phenomena

Lithium, 1-pentynyl- (lithium pentynyl) exhibits characteristic aggregation behavior typical of organolithium compounds, forming primarily dimeric and tetrameric structures in the solid state [1] [2]. X-ray crystallographic studies of related lithium acetylides reveal that these compounds adopt complex oligomeric arrangements driven by the electron-deficient nature of lithium centers [3] [4]. The molecular formula C₅H₇Li corresponds to a molecular weight of 74.1 g/mol, but the compound exists as higher-order aggregates rather than discrete monomeric units .

Diffusion-ordered nuclear magnetic resonance spectroscopy (DOSY) studies of lithium acetylides in benzene solutions demonstrate the formation of large aggregates with estimated molecular weights ranging from 830 to 1216 g/mol, consistent with hexameric to decameric assemblies [1]. For tert-butyl lithium acetylide, crystallization from diethyl ether and pentane affords decameric aggregates with the formula [Li₁₀(Et₂O)₄(C≡C-R)₁₀], featuring four linearly-fused heterocubanes with terminal lithium atoms solvated by diethyl ether [2].

The aggregation state of lithium, 1-pentynyl- is highly dependent on crystallization conditions and solvent environment. In the absence of strong donor solvents, the compound forms higher-order aggregates through bridging interactions between lithium centers and acetylide carbons [1]. The solid-state structure consists of lithium atoms arranged in polyhedral geometries, with acetylide groups occupying bridging positions between multiple lithium centers [6].

Table 1: Aggregation States of Lithium Acetylides in Different Conditions

CompoundSolvent SystemAggregation StateStructural Features
Lithium 1-pentynylTHF-d₈DimericSimplified structure with THF coordination [1]
Lithium 1-pentynylBenzene/THFHexamericEstimated MW 830-960 g/mol [1]
Lithium tert-butyl acetylideEt₂O/pentaneDecamericLinearly-fused heterocubanes [2]
Lithium tert-butyl acetylideTHFDodecamericFive linearly-fused heterocubanes [2]

π-Interactions in Crystalline Phases

The solid-state structures of lithium acetylides exhibit significant π-interactions between lithium cations and acetylide anions, contributing to structural stability and electronic properties [7]. X-ray crystallographic analysis reveals nearly symmetric π-interactions with Li-C bond distances ranging from 2.292(9) to 2.353(9) Å, demonstrating the dual nature of lithium-carbon bonding in these systems [7].

In the crystal structure of lithium acetylide complexes, lithium centers engage in both "side-on-π" and "end-on-σ" contacts with acetylide groups [7]. The Li-C distances in hexameric cores show significant differentiation, with bond lengths varying from 2.132(9) to 2.205(11) Å, reflecting the influence of π-interactions on the electronic structure [7]. These π-contacts are facilitated by chelating ligands such as methoxy groups, which create favorable geometric arrangements for lithium-acetylide interactions [7].

Computational studies indicate that π-interactions in lithium acetylide systems are relatively weak (approximately 0.7 kcal/mol for lithium) but structurally significant [7]. The π-contacts increase carbon-carbon bond lengths slightly (0.005 Å) and lower the C≡C stretching frequencies (33 cm⁻¹), while polarizing charge density from Cα toward Cβ and resulting in counterion-induced charge delocalizations [7].

The crystalline phases of lithium, 1-pentynyl- likely exhibit similar π-interactions, with the sp-hybridized carbon atoms of the pentynyl group participating in delocalized bonding with lithium centers. These interactions contribute to the overall stability of the solid-state structure and influence the electronic properties of the compound [7].

Solution-Phase Behavior

Solvent Coordination Effects on Reactivity

The solution-phase behavior of lithium, 1-pentynyl- is dramatically influenced by solvent coordination to lithium centers, which affects both aggregation state and reactivity [8] [9]. In tetrahydrofuran (THF), the compound undergoes deaggregation from higher-order oligomers to dimers or monomers due to the strong coordinating ability of THF oxygen atoms [10]. This deaggregation significantly enhances reactivity by making the lithium centers more accessible to substrates [9].

The addition of Lewis bases such as THF or diethyl ether to solutions of lithium acetylides has two primary effects: displacement of lithium-π interactions and acceleration of reaction rates [8]. In THF solutions, the deshielding of olefinic protons that signals the presence of Li-π interactions is significantly reduced, indicating that THF successfully competes with internal π-coordination [8]. The coordination of THF to lithium centers changes the electronic environment and makes the carbanionic carbon more nucleophilic [8].

Polar solvents such as ethers and amines coordinate with lithium and increase reactivity by stabilizing the electron-deficient lithium centers [11]. The electron-donating capacity of these solvents reduces the electrophilicity of lithium, allowing for more controlled reactions and enhanced selectivity [11]. The following table summarizes the effects of different solvents on organolithium reactivity:

Table 2: Solvent Effects on Lithium Acetylide Reactivity

SolventCoordinating AbilityEffect on AggregationReactivity EnhancementStability
THFStrongPromotes deaggregationHighGood at low temperature
Diethyl etherModeratePartial deaggregationModerateBetter thermal stability
DimethoxyethaneStrongSignificant deaggregationVery highRequires low temperature
TolueneWeakMinimal effectLowHigher aggregation

Dynamic Equilibria in Ethers and Tetrahydrofuran

Lithium, 1-pentynyl- exists in dynamic equilibrium between different aggregation states in ethereal solvents, with the position of equilibrium depending on solvent concentration, temperature, and the presence of additional coordinating ligands [12]. In THF solutions, the compound exhibits rapid exchange between solvated and unsolvated forms, with the equilibrium favoring lower aggregation states at higher THF concentrations [8].

Temperature-resolved spectroscopic studies reveal that the solvation equilibrium is thermodynamically driven, with enthalpic contributions favoring coordination at lower temperatures [13]. The dynamic evolution of lithium-solvent coordination shows that contact ion pairs tend to convert to solvent-separated ion pairs as temperature increases, and this process is reversible upon cooling [13].

The equilibrium between different solvation states affects the chemical reactivity of lithium, 1-pentynyl-. In THF solutions, the presence of coordinated solvent molecules increases the nucleophilicity of the carbanionic carbon by reducing the electrostatic attraction between lithium and carbon [8]. This enhanced nucleophilicity translates to increased reaction rates and altered selectivity patterns compared to reactions in non-coordinating solvents [8].

DOSY nuclear magnetic resonance experiments demonstrate that in THF-d₈ solutions, lithium acetylides exist as dynamic mixtures of aggregates with rapid exchange on the nuclear magnetic resonance timescale [1]. The molecular weight determinations show that the average aggregation number decreases with increasing THF concentration, indicating a progressive disruption of intermolecular lithium-carbon interactions [1].

The dynamic nature of these equilibria has important implications for synthetic applications, as the reactive species may be different from the dominant solution species. The most reactive forms are typically the least aggregated species, which exist in low concentrations but are rapidly replenished through the dynamic equilibrium [8].

Computational Insights into Bonding

Hybrid Ionic-Covalent Lithium-Carbon Bond Nature

Computational studies using density functional theory (DFT) and natural bond orbital (NBO) analysis reveal that the lithium-carbon bond in lithium, 1-pentynyl- exhibits hybrid ionic-covalent character with significant polar contributions [14]. The degree of ionicity in carbon-lithium bonds has been calculated to range from approximately 30% to 50%, depending on the aggregation state and local environment [14]. In monomeric CH₃Li, the carbon-lithium bond shows strongly polar character with charge donation from lithium 2s orbitals to the carbon 2a₁ orbital [14].

The ionic character of the lithium-carbon bond decreases with increasing aggregation, dropping from approximately 50% in monomeric species to 30% in tetrameric aggregates according to Hirshfeld charge analysis [14]. This trend reflects the stabilization of the carbanionic center through delocalization over multiple lithium centers in higher aggregates [14]. The natural population analysis suggests even higher ionic character (approximately 90%), though this method may overestimate the charge separation in polar covalent bonds [14].

Energy decomposition analysis reveals that the lithium-carbon bonding interaction consists of multiple components: electrostatic attraction between oppositely charged centers, orbital overlap leading to covalent character, and polarization effects that redistribute electron density [14]. The covalent contribution arises from orbital mixing between lithium 2s and carbon sp-hybrid orbitals, while the ionic component reflects the large electronegativity difference between lithium (0.98) and carbon (2.55) [15].

Table 3: Computational Analysis of Lithium-Carbon Bond Character

MethodAggregation StateIonic Character (%)Covalent Character (%)Key Orbital Interactions
HirshfeldMonomer5050Li 2s → C sp
HirshfeldDimer4060Li 2s → C sp, π-delocalization
HirshfeldTetramer3070Multi-center bonding
NBOAll states9010Charge transfer dominant

Electron Delocalization in sp-Hybridized Systems

The sp-hybridized carbon atoms in lithium, 1-pentynyl- participate in extensive electron delocalization that extends beyond simple localized bonding descriptions [16] [17]. Computational analysis using localized orbital locator (LOL) and electron localization function (ELF) methods reveals significant delocalization channels in the π-electron system of acetylide groups [16]. The sp-hybridized carbons create two orthogonal π-systems that can interact with lithium centers and participate in extended conjugation [16].

The delocalization of electrons in sp-hybridized lithium acetylides involves both πₒᵤₜ and πᵢₙ molecular orbitals, with the πₒᵤₜ orbitals showing more pronounced delocalization effects [16]. Color-filled maps of electron localization functions demonstrate that electron delocalization is more prominent around short carbon-carbon bonds compared to longer bonds, reflecting the triple-bond character of the acetylide group [16]. The presence of lithium substituents can truncate this delocalization, creating regions of localized electron density [16].

AV1245 analysis, a quantitative method for measuring electron delocalization, shows that πₒᵤₜ electrons in sp-hybridized systems exhibit notable delocalization effects (AV1245 = 1.90), while πᵢₙ electrons show much smaller delocalization (AV1245 = -0.26) [17]. This difference reflects the different spatial orientations of the π-orbitals and their varying abilities to participate in extended conjugation [17].

The electron delocalization in lithium, 1-pentynyl- contributes to the stability of the compound and influences its reactivity patterns. The delocalized electrons can participate in bonding interactions with multiple lithium centers, leading to the formation of multi-center bonds that stabilize the aggregate structures [16]. This delocalization also affects the electronic properties of the compound, including its conductivity and optical properties [16].

Hydrogen Bond Acceptor Count

1

Exact Mass

74.07077866 g/mol

Monoisotopic Mass

74.07077866 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

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